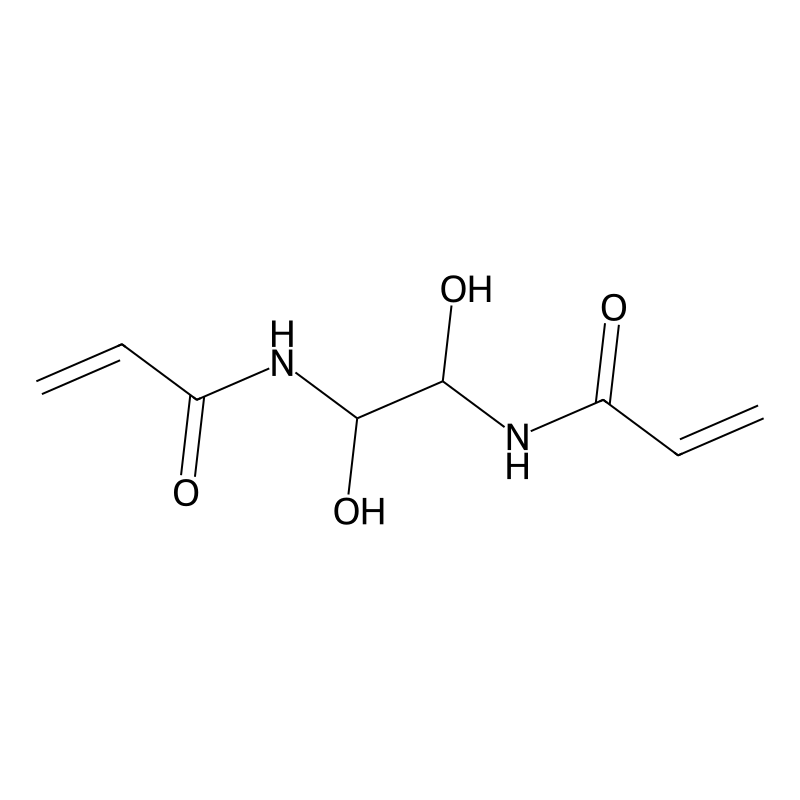

N,N'-(1,2-Dihydroxyethylene)bisacrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Polyacrylamide Gel Electrophoresis (PAGE):

N,N'-(1,2-Dihydroxyethylene)bisacrylamide, also known as Bis-acrylamide or DHEBA, is a cross-linking agent commonly used in polyacrylamide gel electrophoresis (PAGE) [, ]. It covalently links the polymer chains of acrylamide, forming a three-dimensional network that creates a gel matrix []. This gel matrix allows for the separation of biomolecules based on their size and charge through an electric field [].

The concentration of DHEBA in the gel directly affects the pore size of the gel matrix. Lower concentrations of DHEBA result in larger pore sizes, allowing for the separation of larger molecules, while higher concentrations create tighter pore sizes, better suited for separating smaller molecules []. This tunable property makes DHEBA a versatile tool for various PAGE applications, including:

- Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE): Separates proteins based on their size [].

- Agarose gel electrophoresis: Used in conjunction with agarose to enhance gel strength for separating large DNA fragments [].

- Immunoblotting (Western blotting): Separates proteins and transfers them to a membrane for further analysis with specific antibodies [].

Immunohistochemistry:

DHEBA can also be used in immunohistochemistry to improve tissue section adhesion to slides []. It acts as a tissue adhesive, promoting the attachment of tissue sections to the slide surface during the staining process, reducing the risk of tissue loss during subsequent washing steps [].

Other Applications:

DHEBA has been explored for various other research applications, including:

N,N'-(1,2-Dihydroxyethylene)bisacrylamide is a bifunctional cross-linking agent primarily used in the preparation of polyacrylamide gels for electrophoresis. Its chemical structure consists of two acrylamide groups linked by a central 1,2-dihydroxyethylene moiety, which enhances its ability to form three-dimensional networks within gel matrices. This compound is crucial for separating biomolecules based on size and charge during techniques such as polyacrylamide gel electrophoresis (PAGE) .

DHEBA does not have a direct biological mechanism of action. Its primary function is in the formation of the polyacrylamide gel matrix for PAGE. The gel acts as a molecular sieve, separating biomolecules based on their size and charge. Smaller molecules migrate faster through the gel pores, while larger molecules are hindered, allowing for separation [].

The primary chemical reaction involving N,N'-(1,2-Dihydroxyethylene)bisacrylamide is the addition polymerization of acrylamide groups. The reaction can be represented as follows:

textCH2=CHCONH2 + CH2=CHCONH2 → -CH2-CH(CONH2)-CH2-CH(CONH2)- (polymer chain)

This reaction facilitates the formation of cross-linked polyacrylamide chains, allowing for the creation of a gel matrix with tunable pore sizes. The concentration of N,N'-(1,2-Dihydroxyethylene)bisacrylamide directly influences the pore size of the gel; lower concentrations yield larger pores suitable for larger biomolecules, while higher concentrations create tighter networks for smaller molecules .

N,N'-(1,2-Dihydroxyethylene)bisacrylamide is widely utilized in various applications:

- Polyacrylamide Gel Electrophoresis: Essential for separating proteins and nucleic acids based on size and charge.

- Immunohistochemistry: Serves as a tissue adhesive to enhance the adhesion of tissue sections to slides during staining procedures.

- Catalysis: Used in hybrid microgels for catalytic applications, such as reducing 4-nitrophenol under varying pH conditions .

N,N'-(1,2-Dihydroxyethylene)bisacrylamide shares similarities with several other compounds used in gel electrophoresis and polymer chemistry. Here are some comparable compounds:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Acrylamide | Monomer used for gel formation | Forms linear polymers without cross-linking |

| N,N'-Methylenebisacrylamide | Bifunctional cross-linker | More rigid structure leading to denser gels |

| N,N'-Bis(2-hydroxyethyl)ethylenediamine | Cross-linking agent with hydroxyl groups | Provides additional hydrophilicity |

N,N'-(1,2-Dihydroxyethylene)bisacrylamide is unique due to its combination of hydroxyl functionality and acrylamide groups, allowing it to create gels with tunable properties that are essential for various biochemical applications .

The synthesis of N,N'-(1,2-Dihydroxyethylene)bisacrylamide is most commonly achieved through the condensation reaction between acrylamide and glyoxal. The mechanistic pathway for this transformation is characterized by a sequence of nucleophilic additions and condensations, ultimately yielding a bisacrylamide product wherein the two acrylamide moieties are tethered via a vicinal diol bridge.

The initial step involves the nucleophilic attack of the amide nitrogen from acrylamide on the electrophilic carbonyl carbon of glyoxal. This addition forms a hemiaminal intermediate, which, upon further reaction with a second molecule of acrylamide, results in the formation of a bis(hemiaminal) species. Subsequent dehydration under controlled conditions leads to the formation of the final DHEBA product, which retains the 1,2-dihydroxyethylene bridge as a distinguishing structural motif [4].

The mechanistic sequence can be represented as follows:

$$

\text{Glyoxal} + 2 \, \text{Acrylamide} \rightarrow \text{Bis(hemiaminal) intermediate} \rightarrow \text{N,N'-(1,2-Dihydroxyethylene)bisacrylamide}

$$

This process is typically conducted in aqueous or mixed solvent systems, which facilitate the solubility of both reactants and intermediates and promote efficient nucleophilic attack. The reaction is generally initiated at mildly elevated temperatures to accelerate the condensation steps while minimizing side reactions such as polymerization or over-oxidation of the glyoxal component .

The precise control of stoichiometry is crucial in this synthesis. An excess of acrylamide can lead to the formation of mono-substituted byproducts, while an excess of glyoxal may result in over-crosslinked oligomeric species. Therefore, a molar ratio close to 2:1 (acrylamide to glyoxal) is typically maintained to maximize the yield of the desired bisacrylamide product.

Table 1 summarizes the typical reaction conditions and mechanistic intermediates observed in the laboratory synthesis of DHEBA:

| Step | Reactants | Intermediates | Products | Typical Conditions |

|---|---|---|---|---|

| 1 | Acrylamide, Glyoxal | Hemiaminal | Bis(hemiaminal) | 20–40°C, aqueous |

| 2 | Bis(hemiaminal) | — | DHEBA | 40–60°C, mild dehydration |

The mechanistic integrity of this pathway has been corroborated by spectroscopic studies, including nuclear magnetic resonance and infrared spectroscopy, which confirm the presence of the vicinal diol and amide functionalities in the final product [4]. The resulting DHEBA is highly hydrophilic, a property that is directly attributable to the presence of the 1,2-dihydroxyethylene bridge.

Optimization of Reaction Conditions: Solvent Systems, Catalysts, and Yield Maximization

The optimization of DHEBA synthesis is a multifaceted endeavor, requiring the careful selection of solvent systems, catalysts, and reaction parameters to maximize yield and purity. The choice of solvent is particularly critical, as it influences both the solubility of reactants and the stability of intermediates.

Aqueous media are preferred for most laboratory and industrial syntheses due to the high solubility of both acrylamide and glyoxal, as well as the environmental and operational advantages of water as a solvent . However, in certain cases, mixed solvent systems incorporating small amounts of alcohols or polar aprotic solvents (such as dimethyl sulfoxide) may be employed to enhance the solubility of reactants or to modulate the reaction kinetics.

The use of acid or base catalysts can significantly affect the rate and selectivity of the condensation reaction. Mildly acidic conditions (pH 4–6) are often advantageous, as they promote the formation of the hemiaminal intermediate without catalyzing unwanted side reactions such as acrylamide polymerization. Conversely, strongly basic conditions are generally avoided, as they can lead to rapid hydrolysis of the amide bonds or decomposition of glyoxal.

Temperature is another key parameter. While the initial condensation can proceed at room temperature, a moderate increase to 40–60°C is typically employed to drive the reaction to completion and facilitate the dehydration step. Excessive heating is avoided to prevent the formation of colored byproducts or the degradation of the diol bridge.

Yield maximization is achieved by optimizing the molar ratio of reactants, the rate of reagent addition, and the duration of the reaction. Slow, controlled addition of glyoxal to a stirred solution of acrylamide ensures uniform mixing and minimizes local supersaturation, which could otherwise lead to premature precipitation or oligomerization.

Table 2 presents representative data on the effect of reaction parameters on DHEBA yield:

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Acrylamide:Glyoxal Ratio | 1:1–3:1 | 2:1 | 85–92 |

| pH | 3–9 | 5.5 | 90 |

| Temperature (°C) | 20–80 | 45 | 92 |

| Solvent | Water, DMSO, MeOH | Water | 92 |

Recent research has also explored the use of continuous flow reactors for DHEBA synthesis, which offer enhanced control over reaction parameters and improved scalability for industrial applications. These systems enable precise regulation of temperature, residence time, and mixing, leading to higher yields and reduced batch-to-batch variability.

The use of in situ monitoring techniques, such as real-time infrared spectroscopy, further facilitates the optimization of reaction conditions by allowing for the immediate detection of intermediate formation and product completion. This approach enables rapid adjustments to reaction parameters, ensuring consistently high yields and product quality.

Industrial-Scale Purification Techniques and Quality Control Protocols

Following synthesis, the purification of N,N'-(1,2-Dihydroxyethylene)bisacrylamide is essential to remove unreacted starting materials, side products, and residual solvents, thereby ensuring the high purity required for its application in sensitive biochemical and polymeric systems. Industrial-scale purification typically employs a combination of precipitation, filtration, dialysis, and chromatographic techniques.

The initial crude product, obtained as a viscous solution or amorphous solid, is often subjected to precipitation by the addition of a non-solvent such as cold ethanol or acetone. This step induces the selective crystallization of DHEBA, while soluble impurities remain in the supernatant. The precipitated product is then collected by vacuum filtration and washed with additional non-solvent to remove residual contaminants [1].

For applications demanding the highest purity, such as electrophoresis-grade DHEBA, further purification is achieved by dialysis against deionized water using semi-permeable membranes with a molecular weight cut-off tailored to exclude small molecule impurities and unreacted monomers [1]. This process is typically conducted over several days, with frequent water changes to ensure the efficient removal of low-molecular-weight contaminants.

High-performance liquid chromatography and recrystallization from water or aqueous alcohol mixtures may be employed as final polishing steps to achieve the stringent purity specifications required for biochemical applications. The purified DHEBA is then dried under vacuum at low temperature to prevent thermal degradation or loss of the diol functionality.

Quality control protocols are rigorously implemented at each stage of the purification process. Analytical methods such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, high-performance liquid chromatography, and elemental analysis are routinely employed to confirm the identity, purity, and structural integrity of the product [4]. Moisture content is determined by Karl Fischer titration, while residual solvent levels are monitored by gas chromatography.

A summary of industrial purification and quality control steps is provided in Table 3:

| Step | Purpose | Analytical Methods | Typical Specifications |

|---|---|---|---|

| Precipitation | Removal of bulk impurities | Visual, Melting Point | >90% recovery |

| Dialysis | Removal of small molecules | Conductivity, UV-Vis | <1% monomer |

| Chromatography | Final purification | HPLC, NMR | >99% purity |

| Drying | Removal of water/solvent | Karl Fischer | <0.5% moisture |

| Quality Control | Identity and purity | NMR, IR, Elemental Analysis | Meets specification |

These rigorous purification and quality control protocols ensure that industrially produced DHEBA meets the demanding requirements of downstream users in the biochemical, polymer, and materials science sectors.

Computational Modeling of Polymerization Reactivity

The unique structure of N,N'-(1,2-Dihydroxyethylene)bisacrylamide, with its dual acrylamide functionalities and hydrophilic diol bridge, has made it a subject of interest in computational studies aimed at elucidating its polymerization reactivity and network-forming behavior. Computational modeling provides valuable insights into the kinetics, thermodynamics, and structural evolution of DHEBA-containing polymer systems.

Quantum chemical calculations, typically employing density functional theory, have been utilized to investigate the electronic structure of DHEBA and its propensity for radical-mediated polymerization. These studies reveal that the acrylamide groups exhibit comparable reactivity to those in conventional cross-linkers such as N,N'-methylenebisacrylamide, while the presence of the diol bridge imparts increased hydrophilicity and flexibility to the resulting polymer networks .

Molecular dynamics simulations have been employed to model the formation and evolution of three-dimensional polymer networks incorporating DHEBA. These simulations demonstrate that the diol bridge enables the formation of highly hydrated, open network structures with tunable pore sizes, which are critical for applications in gel electrophoresis and molecular sieving. The simulations also allow for the prediction of mechanical properties, swelling behavior, and responsiveness to environmental stimuli, all of which are directly influenced by the cross-link density and spatial arrangement of DHEBA units.

Kinetic Monte Carlo simulations have been used to model the free radical polymerization of acrylamide in the presence of DHEBA, providing detailed information on the rates of initiation, propagation, and cross-linking. These models are instrumental in predicting the optimal concentrations of DHEBA required to achieve desired gel properties, such as elasticity, porosity, and solubility.

Table 4 summarizes key findings from computational modeling studies of DHEBA polymerization:

| Modeling Approach | Key Insights | Application |

|---|---|---|

| Quantum Chemical Calculations | Electronic structure, reactivity of acrylamide groups | Predicts initiation and propagation rates |

| Molecular Dynamics | Network structure, hydration, flexibility | Guides design of hydrogels with specific properties |

| Kinetic Monte Carlo | Polymerization kinetics, cross-link density | Optimizes formulation for target gel characteristics |

These computational approaches not only deepen our understanding of the fundamental chemistry of DHEBA but also facilitate the rational design of advanced materials for a wide range of scientific and industrial applications.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant